molecular formula C16H13FN2O2 B7618252 3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one

3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one

Cat. No.: B7618252
M. Wt: 284.28 g/mol
InChI Key: MWHRAVDASMHQSS-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 5-fluoro-2-methoxyphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzyl alcohol and anthranilic acid.

    Formation of Intermediate: The 5-fluoro-2-methoxybenzyl alcohol is first converted to 5-fluoro-2-methoxybenzyl chloride using thionyl chloride or another chlorinating agent.

    Cyclization: The intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent like polyphosphoric acid to form the quinazolinone core.

    Final Product: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Quinazolinone: A parent compound with a similar core structure but lacking the 5-fluoro-2-methoxyphenyl group.

    5-Fluoro-2-methoxybenzyl alcohol: A precursor in the synthesis of the target compound.

    Anthranilic Acid: Another precursor used in the synthesis.

Uniqueness

3-[(5-Fluoro-2-methoxyphenyl)methyl]quinazolin-4-one is unique due to the presence of the 5-fluoro-2-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for therapeutic applications.

Properties

IUPAC Name

3-[(5-fluoro-2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-15-7-6-12(17)8-11(15)9-19-10-18-14-5-3-2-4-13(14)16(19)20/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHRAVDASMHQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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